

Application Notes and Protocols for Measuring yH2AX Levels after LMP744 Treatment

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Compound of Interest		
Compound Name:	LMP744 hydrochloride	
Cat. No.:	B1674972	Get Quote

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Introduction

LMP744 is an indenoisoquinoline derivative that acts as a potent inhibitor of topoisomerase I (TOP1).[1] Its mechanism of action involves the stabilization of the TOP1-DNA cleavage complex, which prevents the re-ligation of single-strand DNA breaks.[1][2] This leads to the accumulation of DNA damage, particularly double-strand breaks (DSBs) when replication forks collide with the trapped TOP1 complexes, ultimately triggering cell cycle arrest and apoptosis. [1][2]

A key biomarker for the formation of DSBs is the phosphorylation of the histone variant H2AX at serine 139, resulting in yH2AX.[3][4] The formation of discrete nuclear yH2AX foci is one of the earliest events in the DNA damage response (DDR), serving as a platform to recruit a cascade of DNA repair proteins.[3][4] Consequently, the quantification of yH2AX levels is a reliable method to assess the pharmacodynamic effects of DNA-damaging agents like LMP744.[5][6] These application notes provide detailed protocols for measuring yH2AX levels in response to LMP744 treatment using immunofluorescence, Western blotting, and flow cytometry.

LMP744-Induced DNA Damage Signaling Pathway

LMP744 traps TOP1 on the DNA, leading to single-strand breaks that convert to double-strand breaks during DNA replication. This triggers the activation of DNA damage response kinases

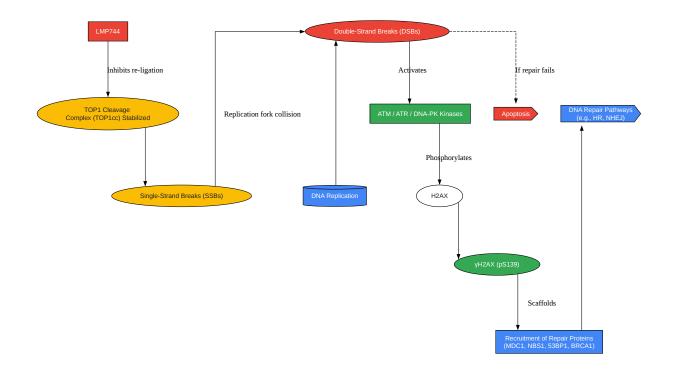






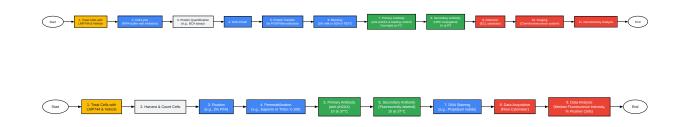
such as ATM, ATR, and DNA-PK, which then phosphorylate H2AX at serine 139.[3][7][8] The resulting yH2AX serves as a scaffold for the recruitment of downstream signaling and repair proteins, including MDC1, NBS1, BRCA1, and 53BP1, to initiate DNA repair processes.[4][7] Prolonged or overwhelming DNA damage can lead to the activation of apoptotic pathways, marked by the cleavage of caspase-3.[2][9]











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